molecular formula C6H4N6 B3151773 5,6-dihydrotriazolo[4,5-f]benzotriazole CAS No. 7221-63-8

5,6-dihydrotriazolo[4,5-f]benzotriazole

Cat. No.: B3151773
CAS No.: 7221-63-8
M. Wt: 160.14 g/mol
InChI Key: CQHFYDYTMUPITM-UHFFFAOYSA-N
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Description

5,6-Dihydrotriazolo[4,5-f]benzotriazole: is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a triazole ring. This compound is part of the broader class of benzotriazoles, which are known for their diverse chemical properties and applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

Chemistry: 5,6-Dihydrotriazolo[4,5-f]benzotriazole is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties .

Industry: The compound is also used in the development of materials with specific properties, such as corrosion inhibitors, UV filters, and components in photovoltaic cells .

Safety and Hazards

The safety and hazards associated with 1,5-Dihydrobenzo[1,2-d:4,5-d’]bis([1,2,3]triazole) include a GHS02 pictogram, a signal word of “Danger”, and hazard statements H228 . Precautionary statements include P210-P240-P241-P280-P370+P378 .

Future Directions

The future directions for 1,5-Dihydrobenzo[1,2-d:4,5-d’]bis([1,2,3]triazole) could involve the synthesis of novel donor–acceptor (D–A) conjugated polymers . This could open up new possibilities for the use of this compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydrotriazolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the benzotriazole core. Further functionalization and cyclization steps are required to obtain the final this compound structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, cyclization, and purification through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydrotriazolo[4,5-f]benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Mechanism of Action

The mechanism of action of 5,6-dihydrotriazolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions and its participation in electron transfer processes are key aspects of its mechanism .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydrotriazolo[4,5-f]benzotriazole stands out due to its unique fused ring system, which imparts specific chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

5,6-dihydrotriazolo[4,5-f]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFYDYTMUPITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NNN2)C=C3C1=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7221-63-8
Record name 1H,5H-BENZO(1,2-D:4,5-D')BISTRIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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